molecular formula C9H15N3 B13254469 3-(3-Methyl-1H-pyrazol-1-yl)piperidine

3-(3-Methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B13254469
M. Wt: 165.24 g/mol
InChI Key: PYNODVRDNCOPPA-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-piperidine derivatives, such as:

Uniqueness

3-(3-Methyl-1H-pyrazol-1-yl)piperidine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position of the pyrazole ring can enhance its stability and modulate its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-4-6-12(11-8)9-3-2-5-10-7-9/h4,6,9-10H,2-3,5,7H2,1H3

InChI Key

PYNODVRDNCOPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2CCCNC2

Origin of Product

United States

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